molecular formula C21H16O7 B3395907 Chinensinaphthol CAS No. 53965-06-3

Chinensinaphthol

Cat. No.: B3395907
CAS No.: 53965-06-3
M. Wt: 380.3 g/mol
InChI Key: ZYUVOQCJYNAWNV-UHFFFAOYSA-N
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Description

Chinensinaphthol is a naturally occurring arylnaphthalene lignan lactone, known for its unique structural features and significant pharmacological activities. It is found in various dietary and medicinal plants and has attracted considerable attention from synthetic and medicinal chemists due to its rigid tetracyclic skeleton, structural diversity, and lack of chiral centers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chinensinaphthol typically involves the condensation of arylpropiolic acids. The first synthesis of an arylnaphthalene lignan lactone skeleton was reported in 1895 by the Bucher group . Various synthetic approaches have been designed and successfully applied since then.

Industrial Production Methods: Industrial production of this compound involves the extraction from plants such as Justicia procumbens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chinensinaphthol undergoes various chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Comparison with Similar Compounds

Chinensinaphthol is compared with other arylnaphthalene lignan lactones, such as:

  • Justicidin A
  • Neojusticin B
  • Taiwanin E methyl ether
  • Diphyllin

Uniqueness: this compound stands out due to its higher content and better target binding ability, making it a significant component in various medicinal applications .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUVOQCJYNAWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318383
Record name 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53965-06-3
Record name LIGNAN DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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